4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine
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Overview
Description
4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine is a complex organic compound characterized by its unique structure, which includes a tert-butylpyridazine moiety linked to a dimethylcyclohexanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine typically involves multiple steps, starting with the preparation of the tert-butylpyridazine intermediate. This intermediate can be synthesized through a series of reactions, including nitration, reduction, and alkylation. The final step involves the coupling of the tert-butylpyridazine with N,N-dimethylcyclohexanamine under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and cyclohexanamine derivatives, such as:
- 4-(4-methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine
- 4-(6-aminopyridine-3-yl)piperazine-1-tert-butyl carboxylate
Uniqueness
What sets 4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(6-tert-butylpyridazin-3-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-16(2,3)14-10-11-15(18-17-14)20-13-8-6-12(7-9-13)19(4)5/h10-13H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJKSCRCZDADNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OC2CCC(CC2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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